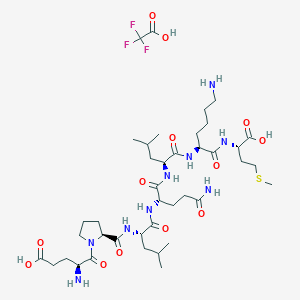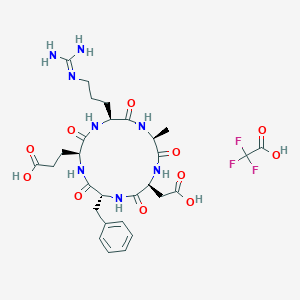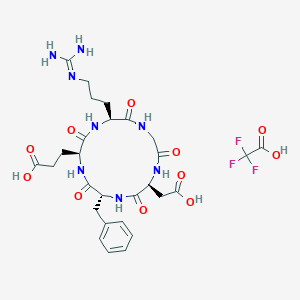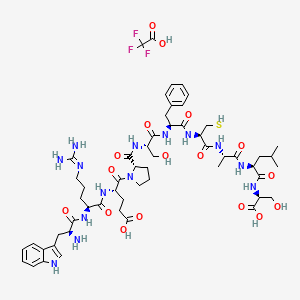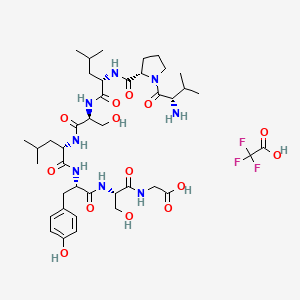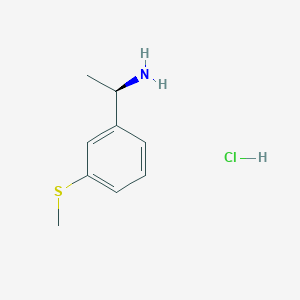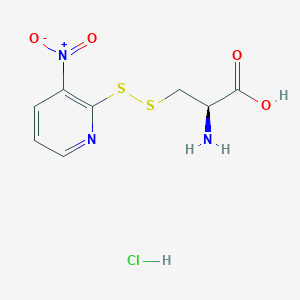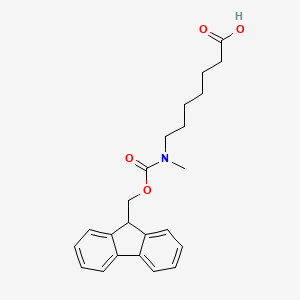
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM . It has a molecular formula of C31H43F6N9O12 and a molecular weight of 847.71 .
Chemical Reactions Analysis
Trifluoroacetate has been used in various chemical reactions. For instance, it has been used in Fourier-transform infrared spectroscopy for monitoring proteolytic reactions . Additionally, a strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction has been reported .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, due to its trifluoroacetate component, finds relevance in analytical chemistry, particularly in gas-liquid chromatography (GLC) for the analysis of complex biological samples. Kuksis (1965) illustrated the utility of trifluoroacetate derivatives in GLC for the separation and quantitative estimation of bile acid methyl esters, demonstrating high accuracy and efficiency in resolving conformational isomers and recovering derivatives in high yield from biological materials such as animal biles and human feces (Kuksis, 1965).
Environmental Contaminant Studies
In the context of environmental studies, Lange, Scheurer, and Brauch (2012) discussed the detection of artificial sweeteners, including those derivatives similar in structure to trifluoroacetates, in wastewater treatment plants. These compounds, due to their persistence, serve as markers for studying the impact of wastewater on source and drinking waters, underscoring the importance of understanding the environmental behavior and ecotoxicological impact of synthetic chemicals (Lange, Scheurer, & Brauch, 2012).
Drug Delivery Systems
The exploration of cyclodextrins and their applications in drug delivery systems is particularly relevant. Sharma and Baldi (2016) highlighted the advantages of cyclodextrins in pharmaceuticals, food, and other industries, owing to their ability to form inclusion complexes, enhancing the solubility and stability of drugs. This property is significant for the development of novel drug delivery systems, including those that might incorporate cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate for targeted therapeutic applications (Sharma & Baldi, 2016).
Development of Therapeutic Agents
The unique structural features of cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate contribute to its potential in the development of therapeutic agents. For instance, the research on cyclotides as templates for drug design by Craik et al. (2012) points towards the utility of cyclic peptides in creating stable, biologically active compounds for treating various diseases, including cancer and infectious diseases. The cyclotide framework offers a promising template for pharmaceutical modification, potentially including cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate derivatives (Craik, Swedberg, Mylne, & Cemazar, 2012).
Wirkmechanismus
Target of Action
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell adhesion receptors that mediate cell-cell and cell-extracellular matrix interactions .
Mode of Action
The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity . This binding inhibits the integrin’s function, which can affect various cellular processes such as cell adhesion, migration, and signaling .
Biochemical Pathways
The αVβ3 integrin is involved in various biochemical pathways, particularly those related to cell adhesion and migration . By inhibiting this integrin, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate can affect these pathways and their downstream effects .
Pharmacokinetics
Given its high water solubility , it is likely to have good bioavailability
Result of Action
The inhibition of αVβ3 integrin by Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate can lead to various molecular and cellular effects. For example, it can affect cell adhesion and migration, which are critical processes in many physiological and pathological conditions .
Action Environment
The action of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Moreover, the presence of other molecules in the environment can potentially interact with the compound and affect its action .
Zukünftige Richtungen
The future directions of research on trifluoroacetates, including Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, could involve further studies on their synthesis, properties, and applications. For instance, the transition from HFCs to HFOs is expected to result in a significantly greater TFA burden near the source region, necessitating close monitoring and recording of future emissions of HFOs . Additionally, new strategies for promoting the direct photodecarboxylation of trifluoroacetates have been reported, offering new opportunities for late-stage derivatization campaigns .
Eigenschaften
IUPAC Name |
2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFOUBGDKJPLPE-ZMNOQRQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F3N9O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


